molecular formula C9H9NO B1336126 5-Methylindolin-2-one CAS No. 3484-35-3

5-Methylindolin-2-one

Cat. No.: B1336126
CAS No.: 3484-35-3
M. Wt: 147.17 g/mol
InChI Key: HXQDSHSATAEREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylindolin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is known for its diverse biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylindolin-2-one can be synthesized through several methods. One common approach involves the reaction of indole with methyl iodide in the presence of a base, followed by oxidation to form the desired product . Another method includes the cyclization of N-methyl-N-phenylhydrazine with ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methylindole-2,3-dione.

    Reduction: Reduction reactions can convert it to 5-methylindoline.

    Substitution: It can undergo electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylindolin-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its stability and interaction with biological targets compared to other indolin-2-one derivatives .

Properties

IUPAC Name

5-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDSHSATAEREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416041
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-35-3
Record name 5-Methyloxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methylisatin (15.0 g) and 60 mL of hydrazine hydrate were heated to 140-160° C. for 4 hours. Thin layer chromatography (ethyl acetate:hexane 1:2, silica gel) showed no starting material remaining. The reaction mixture was cooled to room temperature, poured into 300 mL of ice water, and acidified to pH 2 with 6 N hydrochloric acid. After standing at room temperature for 2 days, the precipitate was collected by vacuum filtration, washed with water, and dried under vacuum to give 6.5 g (47%) of 5-methyl-2-oxindole.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-methylisatin (15.0 g) and 60 ml of hydrazine hydrate was stirred at 140-160° C. for 4 hours. The reaction mixture was cooled to room temperature, poured into 300 ml of ice water and acidified to pH 2 with 6 N hydrochloric acid. After standing at room temperature for 2 days, a precipitate formed which was collected by vacuum filtration, washed with water and dried under vacuum to give 6.5 g (47% yield) of 5-methyl-2-oxindole.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Methylindolin-2-one
Reactant of Route 3
5-Methylindolin-2-one
Reactant of Route 4
5-Methylindolin-2-one
Reactant of Route 5
5-Methylindolin-2-one
Reactant of Route 6
Reactant of Route 6
5-Methylindolin-2-one
Customer
Q & A

Q1: What are the anti-inflammatory properties of 5-methylindolin-2-one derivatives?

A1: Research suggests that certain derivatives of this compound, specifically 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, exhibit promising anti-inflammatory and analgesic properties comparable to the COX-2 inhibitor lumiracoxib. [] This particular derivative demonstrated significant inhibition of cell migration in a thioglycollate-induced peritonitis model, showcasing its potential as a new prototype for treating chronic inflammatory diseases with reduced gastric ulceration risks. []

Q2: How does the structure of this compound derivatives influence their antiproliferative activity?

A2: Studies utilizing isatin-based Schiff bases, which are derivatives of this compound, revealed a strong structure-activity relationship regarding their antiproliferative activity against various cancer cell lines. [] The incorporation of specific substituents, like those found in compound 17f (3‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2,3‐dihydro‐1H‐pyrazol‐4‐yl)imino)‐1‐((1‐(2‐methoxyphenyl)‐1H‐1,2,3‐triazol‐4‐yl)methyl)‐5‐methylindolin‐2‐one), significantly enhanced potency compared to reference drugs like Sunitinib. [] These findings highlight the importance of structural modifications in optimizing the antiproliferative activity of this compound derivatives.

Q3: How is the structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one confirmed?

A3: The structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one has been meticulously characterized through various analytical techniques. These include elemental analysis, 1H and 13C-NMR spectroscopy, and single-crystal X-ray structural analysis. [] This comprehensive approach provides strong evidence supporting the assigned structure of this specific this compound derivative.

Q4: Have computational methods been used to study this compound derivatives?

A4: Yes, computational chemistry plays a crucial role in understanding this compound derivatives. For instance, molecular orbital calculations at the B3LYP/6-31G(d,p) level were employed to investigate the structural characteristics and relative stabilities of both (E) and (Z) isomers of 1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one. [] This theoretical approach, validated by experimental crystallographic data, provides valuable insights into the molecular properties of these compounds, aiding further research and development. Additionally, 2D-QSAR studies have been conducted on isatin-based Schiff bases, supporting their biological data and highlighting the power of computational methods in drug discovery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.